4-hexyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-hexyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with an indole moiety and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hexyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-indole-3-carboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized in the presence of a suitable catalyst to yield the desired triazole-thiol compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-hexyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the indole moiety.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole or indole derivatives.
Substitution: Alkylated or acylated triazole compounds.
Scientific Research Applications
4-hexyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-hexyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the triazole ring can participate in hydrogen bonding and other interactions. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. These interactions can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
4-hexyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-hexyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-sulfanylacetamide: Similar structure but with an acetamide group instead of a thiol group.
3-[[4-hexyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-hexyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-2-3-4-7-10-20-15(18-19-16(20)21)13-11-17-14-9-6-5-8-12(13)14/h5-6,8-9,11,17H,2-4,7,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHOXAUHWINAIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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